3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple morpholine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method involves the reaction of morpholine with cyanuric chloride to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 3,5-diamino-1,2,4-triazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
- 2-Anilino-4,6-di(morpholin-4-yl)-1,3,5-triazine
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of morpholine and triazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H34N14O4 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3,5-bis(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C24H34N14O4/c25-38-19(17-26-21(34-1-9-39-10-2-34)30-22(27-17)35-3-11-40-12-4-35)32-33-20(38)18-28-23(36-5-13-41-14-6-36)31-24(29-18)37-7-15-42-16-8-37/h1-16,25H2 |
InChI Key |
DYHVTOJPTWIZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=NN=C(N3N)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)N7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.